molecular formula C14H10N2O2S B5751024 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone

3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone

Cat. No. B5751024
M. Wt: 270.31 g/mol
InChI Key: HDFMGSLYPJBNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been synthesized and studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane and inhibiting their enzymes.
Biochemical and Physiological Effects:
3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria. In addition, it has been shown to inhibit the activity of certain kinases and to have potential as a therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have anticancer, antifungal, and antibacterial activities, which make it a useful tool for studying the mechanisms of these diseases. However, one limitation of using 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly its interaction with kinases and other enzymes. Additionally, further studies could be conducted to determine its potential toxicity and to explore ways to mitigate any potential adverse effects. Finally, studies could be conducted to develop new derivatives of 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone with improved pharmacological properties.

Synthesis Methods

The synthesis method of 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone involves the condensation of 2-aminobenzoic acid with 2-thiophenecarboxaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then cyclized with phosphorus oxychloride to obtain the final product.

Scientific Research Applications

3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a kinase inhibitor and as a potential therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

3-(2-oxo-2-thiophen-2-ylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-16-9-15-11-5-2-1-4-10(11)14(16)18/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFMGSLYPJBNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.